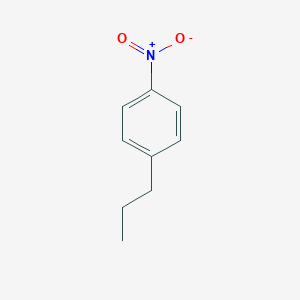

1-Nitro-4-propylbenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-nitro-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQBFCVVZIYXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145828 | |

| Record name | 1-Nitro-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-59-3 | |

| Record name | 1-Nitro-4-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-4-propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Nitro-4-propylbenzene from Propylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-nitro-4-propylbenzene from propylbenzene, a key intermediate in the production of various pharmaceuticals, dyes, and agrochemicals. The primary method discussed is the direct electrophilic aromatic substitution (nitration) of propylbenzene, which yields a mixture of ortho and para isomers. An alternative synthetic route commencing from benzene is also presented, offering a pathway to regioselectively obtain the desired para isomer. This document details the underlying chemical principles, experimental protocols, and methods for isomer separation, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Core Principles: Electrophilic Aromatic Substitution

The synthesis of this compound from propylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a nitro group (-NO₂) is introduced onto the benzene ring. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The role of sulfuric acid is to act as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1][2] The nitronium ion is then attacked by the electron-rich π system of the propylbenzene ring.

The propyl group (-CH₂CH₂CH₃) on the benzene ring is an activating group and an ortho, para-director. This is due to the electron-donating inductive effect and hyperconjugation of the alkyl group, which increases the electron density at the ortho and para positions of the ring, making them more susceptible to electrophilic attack.[3] Consequently, the direct nitration of propylbenzene results in a mixture of 1-nitro-2-propylbenzene (ortho) and this compound (para), with a small amount of the meta isomer.

Quantitative Data Summary

The regioselectivity of the nitration of alkylbenzenes is influenced by both electronic and steric factors. While the propyl group directs substitution to the ortho and para positions, the steric hindrance of the propyl group can influence the ratio of the resulting isomers. Generally, the para product is favored over the ortho product, and this preference tends to increase with the size of the alkyl group.

| Alkylbenzene | Nitrating Agent | Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Reference |

| Toluene | HNO₃/H₂SO₄ | 30 | ~60-65 | ~30-35 | <5 | General Textbook Data |

| Isopropylbenzene | HNO₃/H₂SO₄ | Room Temp. | ~25-30 | ~65-70 | <5 | [1] |

| n-Propylbenzene | HNO₃/H₂SO₄ | Room Temp. | ~35-45 (Estimated) | ~50-60 (Estimated) | <5 (Estimated) | Inferred Data |

Table 1: Isomer distribution in the nitration of various alkylbenzenes. The data for n-propylbenzene is an estimation based on trends observed for other alkylbenzenes.

Experimental Protocols

Two primary synthetic routes for obtaining this compound are detailed below. The first is the direct nitration of propylbenzene, and the second is a multi-step synthesis starting from benzene, which offers better control over regioselectivity.

Direct Nitration of Propylbenzene

This protocol is adapted from general procedures for the nitration of alkylbenzenes.

Materials and Reagents:

-

n-Propylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or Diethyl Ether)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool to room temperature.

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, place 20 mL of n-propylbenzene. Cool this flask in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred propylbenzene over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0-10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Work-up: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 200 mL of cold water. Stir until all the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with two 50 mL portions of dichloromethane.

-

Washing: Combine the organic extracts and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield a mixture of nitropropylbenzene isomers.

Separation of Isomers

The resulting mixture of 1-nitro-2-propylbenzene and this compound can be separated by physical methods based on their different physical properties.

-

Fractional Distillation under Reduced Pressure: Due to the difference in their boiling points, the isomers can be separated by fractional distillation. This is often performed under reduced pressure to prevent decomposition at high temperatures.

-

Column Chromatography: A more efficient method for obtaining high-purity isomers is column chromatography on silica gel.[4] A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio, is typically used. The less polar para isomer will generally elute before the more polar ortho isomer.

Alternative Synthesis from Benzene

To circumvent the formation of the ortho isomer, this compound can be synthesized from benzene in a three-step process.[5][6][7][8]

-

Friedel-Crafts Acylation: Benzene is first acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone.

-

Clemmensen or Wolff-Kishner Reduction: The keto group of propiophenone is then reduced to a methylene group to yield propylbenzene. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) can be employed.[7]

-

Nitration: The resulting propylbenzene is then nitrated as described in the direct nitration protocol. This route is advantageous because the acylation step is highly para-selective, and the subsequent reduction and nitration steps do not affect the substitution pattern.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of propylbenzene.

References

- 1. pubs.sciepub.com [pubs.sciepub.com]

- 2. 32. The nitration of alkyl benzenes. Part II. Nitro-derivatives of n-propylbenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 10342-59-3 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. escholarship.org [escholarship.org]

- 7. yasir.smartstartinstitute.com [yasir.smartstartinstitute.com]

- 8. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]

1-Nitro-4-propylbenzene CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-propylbenzene is an aromatic organic compound with the chemical formula C₉H₁₁NO₂. It belongs to the class of nitrobenzenes, which are characterized by a benzene ring substituted with a nitro group (-NO₂). The presence of the propyl group at the para position influences its chemical properties and reactivity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its key chemical transformations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 10342-59-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4][5] |

| Molecular Weight | 165.19 g/mol | [1][2][3][4] |

| Appearance | Clear yellow liquid | |

| Melting Point | -14 °C | [5][6] |

| Boiling Point | 96-100 °C at 2 mmHg | [5][6] |

| Density | 1.096 g/cm³ | [5] |

| Refractive Index | 1.5370 | [5] |

| Flash Point | 113.3 °C | [5] |

| Vapor Pressure | 0.0176 mmHg at 25°C | [5] |

| Solubility | Insoluble in water; soluble in common organic solvents. | |

| InChI Key | SXQBFCVVZIYXHV-UHFFFAOYSA-N | [1][3][4] |

| SMILES | CCCC1=CC=C(C=C1)--INVALID-LINK--=O | [3] |

Experimental Protocols

Synthesis of this compound via Nitration of Propylbenzene

The most common method for the synthesis of this compound is the electrophilic aromatic substitution reaction of propylbenzene with a nitrating agent. The propyl group is an ortho-, para-director, meaning that the incoming nitro group will be directed to the positions ortho and para to the propyl group. The para-isomer is typically the major product due to steric hindrance at the ortho positions.

Materials:

-

Propylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) flask containing concentrated sulfuric acid. Maintain the temperature below 10 °C using an ice bath.

-

Slowly add propylbenzene dropwise to the stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C to minimize the formation of dinitrated byproducts.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the propyl group. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.2-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the propyl group will appear as a triplet for the methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the benzene ring (CH₂), all in the upfield region (typically δ 0.9-2.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight. The gas chromatogram will show a major peak corresponding to the product, and the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.

Chemical Transformations

A key reaction of this compound is the reduction of the nitro group to an amine, yielding 4-propylaniline. This transformation is of significant synthetic utility as aromatic amines are important precursors in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Reduction of this compound to 4-Propylaniline

Materials:

-

This compound

-

Tin (Sn) or Iron (Fe) metal

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable organic solvent)

-

Separatory funnel

-

Anhydrous potassium carbonate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, place this compound and tin or iron metal.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.

-

After the initial vigorous reaction subsides, heat the mixture under reflux for 1-2 hours until the reaction is complete (the disappearance of the yellow color of the nitro compound).

-

Cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate the tin or iron hydroxides and liberate the free amine.

-

Extract the product, 4-propylaniline, with diethyl ether.

-

Dry the ethereal extract over anhydrous potassium carbonate.

-

Filter and remove the solvent using a rotary evaporator to obtain the crude 4-propylaniline, which can be further purified by distillation.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from propylbenzene.

Experimental Workflow for the Synthesis and Purification

Caption: Step-by-step synthesis and purification workflow.

Signaling Pathway of a Key Chemical Transformation

Caption: Reduction of this compound to 4-Propylaniline.

References

Spectroscopic Data and Analysis of 1-Nitro-4-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Nitro-4-propylbenzene, a nitroaromatic compound with applications in chemical synthesis and research. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Predicted chemical shifts highlight the downfield displacement of aromatic protons due to the electron-withdrawing nitro group, while the propyl group protons appear in the upfield region.[1]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.3 - 8.2 | m |

| Propyl CH₂ (alpha) | ~2.6 | t |

| Propyl CH₂ (beta) | ~1.6 | sextet |

| Propyl CH₃ | ~0.9 | t |

¹³C NMR (Carbon-13 NMR): The carbon atom attached to the nitro group is significantly deshielded, resulting in a characteristic downfield chemical shift.[1]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NO₂ | 120 - 150 |

| Aromatic CH | 120 - 150 |

| Propyl CH₂ (alpha) | ~37 |

| Propyl CH₂ (beta) | ~24 |

| Propyl CH₃ | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the nitro group's stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Alkyl C-H Stretch | 3000 - 2850 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[2] The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 165, corresponding to the molecular weight of the compound (165.19 g/mol ).[1][2]

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 165 | [C₉H₁₁NO₂]⁺ | - (Molecular Ion) |

| 135 | [C₉H₁₁]⁺ | NO₂ |

| 119 | [C₈H₇O]⁺ | C₂H₄NO |

| 91 | [C₇H₇]⁺ | C₂H₄NO₂ |

| 77 | [C₆H₅]⁺ | C₃H₆NO₂ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

For liquid samples like this compound, the IR spectrum can be obtained directly as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates, which are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for volatile compounds. The sample is introduced into the ion source of the mass spectrometer, often via gas chromatography (GC) for separation and purification. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Logical Relationships and Workflows

Synthesis of this compound

The synthesis of this compound from benzene is a multi-step process that avoids the carbocation rearrangement associated with direct Friedel-Crafts alkylation.[1] The process involves Friedel-Crafts acylation, followed by a Clemmensen reduction, and finally, nitration.

Spectroscopic Analysis Workflow

The characterization of this compound involves a logical workflow of spectroscopic techniques to elucidate its structure and confirm its identity.

References

The Propyl Group's Influence in Nitration Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the directing effects of the propyl group in electrophilic aromatic nitration reactions. Understanding these effects is crucial for predicting reaction outcomes, optimizing synthetic routes, and controlling isomer distribution in the development of pharmaceutical intermediates and other fine chemicals. This document outlines the theoretical underpinnings, quantitative data, and detailed experimental protocols relevant to the nitration of propylbenzene.

Core Concepts: The Directing Effects of Alkyl Groups

The propyl group, as an alkyl substituent on a benzene ring, fundamentally influences the regioselectivity of electrophilic aromatic substitution reactions, such as nitration. This influence can be broken down into two key effects:

-

Activating Effect: Alkyl groups are electron-donating through an inductive effect (+I). They push electron density into the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. This results in a faster reaction rate.

-

Ortho-Para Directing Effect: The electron-donating nature of the propyl group stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. This stabilization is most pronounced when the electrophile attacks the ortho or para positions, as this allows for resonance structures where the positive charge is located on the carbon atom directly attached to the propyl group. This tertiary carbocation is more stable than the secondary carbocations formed from meta attack. Consequently, the formation of ortho and para isomers is kinetically favored.

-

Steric Hindrance: While electronically favored, the ortho position is subject to steric hindrance from the propyl group. The bulkiness of the substituent can impede the approach of the electrophile (the nitronium ion, NO₂⁺), leading to a lower yield of the ortho isomer compared to what would be expected based on statistical probability (two ortho positions vs. one para position). This effect becomes more pronounced with bulkier alkyl groups.

Quantitative Data: Isomer Distribution in the Nitration of n-Propylbenzene

The nitration of n-propylbenzene with a mixture of nitric acid and sulfuric acid yields a mixture of ortho-, meta-, and para-nitrated products. The precise distribution of these isomers is a critical factor in synthetic planning. Seminal work in this area provides the following quantitative data:

| Isomer | Percentage Yield (%) |

| ortho-Nitropropylbenzene | 44 |

| meta-Nitropropylbenzene | 8 |

| para-Nitropropylbenzene | 48 |

Data sourced from a secondary citation of O. L. Brady and R. N. Cunningham, J. Chem. Soc., 1934, 121.

This data clearly illustrates the ortho-para directing effect of the n-propyl group, with the para isomer being slightly favored over the ortho isomer, likely due to the influence of steric hindrance. The formation of a small amount of the meta isomer is also observed.

Reaction Mechanism and Experimental Workflow

The nitration of propylbenzene follows the general mechanism of electrophilic aromatic substitution. The key steps are the generation of the nitronium ion electrophile, the nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation intermediate, and the subsequent deprotonation to restore aromaticity.

Caption: Mechanism of Propylbenzene Nitration.

A typical experimental workflow for the nitration of propylbenzene and the subsequent analysis of the product mixture is outlined below.

Caption: Experimental Workflow for Propylbenzene Nitration.

Detailed Experimental Protocols

The following protocols are representative methodologies for the nitration of n-propylbenzene and the analysis of the resulting isomer distribution.

Synthesis of Nitropropylbenzene Isomers

Materials:

-

n-Propylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.

-

Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath. Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oily residue is the crude mixture of nitropropylbenzene isomers.

Analysis of Isomer Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column suitable for isomer separation (e.g., HP-5MS or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Volume: 1 µL (split or splitless injection may be used).

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis:

-

Identify the peaks corresponding to the ortho-, meta-, and para-nitropropylbenzene isomers based on their retention times and mass spectra.

-

The relative percentage of each isomer is determined by the integration of the corresponding peak areas in the total ion chromatogram (TIC).

-

Analysis of Isomer Distribution by ¹H NMR Spectroscopy

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis:

-

The aromatic region of the spectrum will show distinct signals for the protons of the different isomers.

-

The relative ratio of the isomers can be determined by integrating the signals corresponding to unique protons of each isomer. For example, the protons ortho to the nitro group in the para-isomer often have a distinct chemical shift and can be used for quantification against signals from the other isomers.

-

Conclusion

The propyl group is a moderately activating, ortho-para director in electrophilic aromatic nitration. The reaction produces a mixture of isomers with the para product being slightly favored over the ortho product due to steric hindrance. The meta isomer is formed in minor quantities. Careful control of reaction conditions and appropriate analytical techniques are essential for the quantitative assessment of the product distribution, which is a critical consideration in the synthesis of specifically substituted aromatic compounds for various applications, including drug development.

An In-depth Technical Guide to 1-Nitro-4-propylbenzene: Molecular Formula and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Nitro-4-propylbenzene, with a focus on its molecular formula and weight. The information is presented to support research and development activities where this compound is of interest.

Core Molecular Data

This compound is an aromatic organic compound with the chemical formula C9H11NO2.[1][2][3] Its molecular structure consists of a benzene ring substituted with a nitro group (-NO2) and a propyl group (-CH2CH2CH3) at positions 1 and 4, respectively.

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 10342-59-3 |

| IUPAC Name | This compound |

| Synonyms | 4-Nitro-n-propylbenzene, p-Propylnitrobenzene |

| InChI Key | SXQBFCVVZIYXHV-UHFFFAOYSA-N |

| SMILES | CCCc1ccc(cc1)--INVALID-LINK--=O |

| Refractive Index | 1.537 |

| Melting Point | -14 °C |

| Boiling Point | 107-107.5 °C |

Data sourced from multiple chemical databases.[1][2][3][4]

Experimental Protocols for Determination of Molecular Formula and Weight

The determination of the molecular formula and weight of an organic compound such as this compound is a fundamental step in its characterization. This typically involves a combination of elemental analysis and mass spectrometry.

Elemental analysis, often through combustion analysis, is employed to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.

Methodology:

-

A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

-

The combustion products, carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are further reduced to N2), are collected and weighed.

-

The masses of CO2, H2O, and N2 are used to calculate the masses of carbon, hydrogen, and nitrogen in the original sample. The mass of oxygen is typically determined by difference.

-

These masses are converted to moles, and the simplest whole-number mole ratio is calculated to establish the empirical formula.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of the compound.[5] High-resolution mass spectrometry can provide the exact molecular formula.

Methodology:

-

A small sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized. Electron ionization (EI) is a common method.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.

-

A detector measures the abundance of each ion, generating a mass spectrum. The peak with the highest m/z value, corresponding to the intact molecule with one electron removed, is the molecular ion peak (M+).

-

The mass of the molecular ion provides the molecular weight of the compound.[1][5] High-resolution instruments can measure this mass with sufficient accuracy to distinguish between different combinations of atoms with the same nominal mass, thus confirming the molecular formula.

Synthesis of this compound

A common laboratory synthesis for this compound involves the nitration of propylbenzene.

Reaction: Propylbenzene is treated with a nitrating mixture, typically a combination of nitric acid (HNO3) and sulfuric acid (H2SO4). The propyl group is an ortho-, para- director, leading to a mixture of 1-nitro-2-propylbenzene and this compound. The para isomer is often the major product due to less steric hindrance.

Workflow Diagram:

Caption: Synthetic workflow for this compound from benzene.

Relationship of Molecular Identifiers

The various identifiers for this compound are interconnected and provide a comprehensive chemical description of the molecule.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 10342-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Nitro-4-n-propylbenzene, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: 1-Nitro-4-propylbenzene as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitro-4-propylbenzene is a key synthetic intermediate primarily utilized for the production of 4-propylaniline. The strategic placement of the nitro group in the para position to the propyl group makes it a valuable precursor for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, dyes, and liquid crystals. This document provides detailed application notes, experimental protocols for its synthesis and primary conversion, and highlights its utility in further synthetic applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10342-59-3 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Clear yellow liquid | |

| Boiling Point | 224-226 °C | [3] |

| Melting Point | -14 °C | |

| Density | 0.919 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.543 | [3] |

| Solubility | Poorly soluble in water; soluble in polar aprotic solvents like DMSO and acetone. | [4] |

Synthesis of this compound

Direct nitration of n-propylbenzene yields a mixture of ortho, meta, and para isomers, with the para isomer being a minor product (approximately 31%)[5]. To achieve high regioselectivity for the para isomer, a multi-step synthesis commencing from benzene is the preferred route. This method involves a Friedel-Crafts acylation, followed by a reduction of the resulting ketone, and subsequent nitration.[4]

Caption: Controlled synthesis of this compound.

Comparison of Synthesis Steps

| Step | Method | Reagents | Typical Yield | Advantages/Disadvantages | Reference(s) |

| 1. Acylation of Benzene | Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ | ~90% | High yield, avoids carbocation rearrangement. | |

| 2. Reduction of Propiophenone | Wolff-Kishner Reduction | Hydrazine hydrate (H₂NNH₂·H₂O), KOH, ethylene glycol | >95% | Excellent for base-stable compounds. High temperatures required. | [6] |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), HCl | 70-75% | Suitable for acid-stable compounds. Not ideal for substrates sensitive to strong acid. | [7][8] | |

| 3. Nitration of n-Propylbenzene | Electrophilic Nitration | Conc. HNO₃, Conc. H₂SO₄ | High | The alkyl group directs para-substitution, leading to the desired product as the major isomer. | [4] |

Experimental Protocol: Synthesis of this compound via Wolff-Kishner Route

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

-

To a stirred solution of anhydrous aluminum chloride (1.1 mol) in benzene (8.5 mol), add propanoyl chloride (1 mol) dropwise at a temperature of 50°C over 2 hours.

-

After the addition is complete, increase the temperature to 80°C and maintain for 4 hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, then with a 10% sodium bicarbonate solution, and finally with water again until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the excess benzene by distillation.

-

The resulting propiophenone can be purified by vacuum distillation. A typical yield is around 90%.

Step 2: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene

-

In a flask equipped with a reflux condenser, combine propiophenone (1 mol), hydrazine hydrate (4 mol), and potassium hydroxide (2 mol) in ethylene glycol.

-

Heat the mixture to 120°C for 2 hours to ensure the formation of the hydrazone.

-

After hydrazone formation, arrange the apparatus for distillation and remove water and excess hydrazine hydrate until the temperature of the reaction mixture rises to 190-200°C.

-

Maintain the reflux at this temperature for an additional 4 hours.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether.

-

Wash the ether extract with water, dry over anhydrous calcium chloride, and remove the ether by distillation.

-

The resulting n-propylbenzene can be purified by distillation. This modified Huang-Minlon procedure typically gives yields of over 95%.[9]

Step 3: Nitration of n-Propylbenzene to this compound

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice-salt bath, maintaining the temperature below 10°C.

-

To this stirred nitrating mixture, add n-propylbenzene dropwise, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and stir until all the ice has melted.

-

Separate the organic layer, wash it with water, then with a dilute sodium carbonate solution, and finally with water again.

-

Dry the crude this compound over anhydrous calcium chloride and purify by vacuum distillation to obtain the final product.

Key Application: Reduction to 4-Propylaniline

The most significant application of this compound is its reduction to 4-propylaniline, a versatile primary aromatic amine. This transformation is a cornerstone in the synthesis of more complex molecules.[10]

Caption: Stepwise reduction pathway of a nitro group to an amine.

Comparison of Reduction Methods

| Method | Reagents/Catalyst | Typical Yield | Advantages/Disadvantages | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C | >95% | Clean reaction, high yield, mild conditions. Can reduce other functional groups (e.g., alkenes, alkynes). | [11] |

| H₂, Raney Nickel | High | Effective, less prone to causing dehalogenation compared to Pd/C. Pyrophoric and requires careful handling. | [11][12] | |

| Transfer Hydrogenation (Hydrazinium monoformate, Raney Ni) | 90-95% | Rapid reaction at room temperature, avoids high-pressure H₂. | [13] | |

| Chemical Reduction | Fe, NH₄Cl or acid (e.g., AcOH, HCl) | High | Cost-effective, mild, and chemoselective for the nitro group. Generates iron sludge waste. | [11][14] |

| Sn, HCl | Good | Classic method, effective. Generates tin waste, which is less environmentally friendly than iron. | [15] | |

| SnCl₂ | Good | Mild conditions, good for substrates with other reducible groups. Stoichiometric amounts of tin salt are required. | [11] |

Experimental Protocol: Catalytic Hydrogenation using Pd/C

-

In a hydrogenation vessel, dissolve this compound (10 mmol) in a suitable solvent such as ethanol or methanol (50 mL).

-

Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate).

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield 4-propylaniline. The product is often of high purity (>95%) and may not require further purification.

Applications of 4-Propylaniline in Further Synthesis

4-Propylaniline is a valuable building block for a range of functional materials and specialty chemicals.

Synthesis of Azo Dyes

Aromatic amines like 4-propylaniline are precursors to azo dyes. The synthesis involves diazotization of the amine followed by coupling with an electron-rich aromatic compound, such as a phenol or another aniline derivative.[16] This process allows for the creation of a wide variety of colored compounds used in textiles and other industries.[7]

Caption: General scheme for the synthesis of an azo dye.

Precursor for Liquid Crystals

4-Propylaniline serves as a key starting material for the synthesis of certain classes of liquid crystals. For example, it can be condensed with substituted benzaldehydes to form N-(4-n-Alkylbenzylidene)-4'-n-alkylanilines, which are known to exhibit liquid crystalline properties. These materials are of interest for applications in display technologies.[17]

Intermediate in Pharmaceutical and Agrochemical Research

While direct synthesis of a marketed drug from 4-propylaniline is not prominently documented, its structural motif is relevant in medicinal chemistry and agrochemical development. The 4-propylaniline core provides a scaffold that can be further functionalized to create libraries of compounds for biological screening. For instance, derivatives of 4-propylaniline can serve as precursors to quinoxalines and benzimidazoles, which are important heterocyclic systems in medicinal chemistry.[4] Furthermore, the synthesis of besipirdine, a potential therapeutic agent for Alzheimer's disease, involves a related N-propyl-N-(4-pyridinyl) moiety, highlighting the relevance of such structures in drug design.[18] In the agrochemical sector, aniline derivatives are fundamental building blocks for a wide range of herbicides and fungicides.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin. Store in a cool, dry, and well-ventilated area away from incompatible materials.

4-Propylaniline is also toxic and an irritant. It should be handled with the same level of care as its nitro precursor. It is sensitive to light and air, so it should be stored under an inert atmosphere in a dark, cool place.[3]

References

- 1. 4-(Pyridin-4-yl)aniline | C11H10N2 | CID 1512654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. colorado.edu [colorado.edu]

- 3. 4-PROPYLANILINE | 2696-84-6 [chemicalbook.com]

- 4. 4-nitro-N-propylaniline () for sale [vulcanchem.com]

- 5. 1-NITRO-2-PROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. jbiochemtech.com [jbiochemtech.com]

- 7. 4-PROPYLANILINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 4-PROPYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 10342-59-3 | Benchchem [benchchem.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 13. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2020136480A1 - Process for preparation of anthranilamides - Google Patents [patents.google.com]

- 15. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JP6920572B2 - Method for manufacturing herbicides and their intermediates - Google Patents [patents.google.com]

Application Notes and Protocols for the Reduction of 1-Nitro-4-propylbenzene to 4-propylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 1-nitro-4-propylbenzene to the corresponding amine, 4-propylaniline. This transformation is a fundamental step in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. The protocols outlined below cover several common and effective reduction methodologies, including catalytic hydrogenation, metal-acid reduction, and transfer hydrogenation.

Introduction

The reduction of an aromatic nitro group to a primary amine is a pivotal transformation in synthetic organic chemistry. This compound serves as a common starting material, and its product, 4-propylaniline, is a valuable building block in the synthesis of more complex molecules. The choice of reduction method often depends on factors such as the presence of other functional groups in the molecule, desired selectivity, scalability, and cost. These notes provide a comparative overview of the most employed methods.

Comparative Data of Reduction Methods

The following table summarizes the typical quantitative data for the reduction of aromatic nitro compounds, providing a basis for method selection for the synthesis of 4-propylaniline.

| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | 5-10% Pd/C | H₂ gas | Ethanol/Methanol | 25 - 50 | 1 - 5 | 1 - 4 | >95 |

| Raney® Ni | H₂ gas | Ethanol | 25 - 60 | 1 - 10 | 2 - 6 | >90 | |

| Metal-Acid Reduction | Iron (Fe) powder | HCl / Acetic Acid | Ethanol/Water | 80 - 100 | 1 | 2 - 6 | 85 - 95 |

| Tin(II) Chloride (SnCl₂) | HCl | Ethanol | 50 - 78 | 1 | 1 - 3 | 90 - 98 | |

| Transfer Hydrogenation | Pd/C or Raney® Ni | Formic Acid/Ammonium Formate | Methanol/Isopropanol | 25 - 80 | 1 | 2 - 8 | 90 - 98 |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency, clean reaction profile, and the ease of product isolation.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C, 5 mol%)

-

Ethanol

-

Hydrogen gas (H₂)

-

Parr shaker or similar hydrogenation apparatus

-

Celite® or another filtration aid

Procedure:

-

In a suitable pressure vessel, dissolve this compound (e.g., 1.65 g, 10 mmol) in ethanol (50 mL).

-

Carefully add 10% Pd/C (e.g., 53 mg, 0.05 mmol Pd) to the solution.

-

Seal the vessel and connect it to a hydrogenation apparatus.

-

Purge the system with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 3 atm.

-

Stir the reaction mixture vigorously at room temperature (or gently warm to 40°C to increase the reaction rate).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield 4-propylaniline. The product is often of high purity and may not require further purification.

Expected Yield: >95%

Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid

This classical method is robust, inexpensive, and suitable for large-scale synthesis.

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Ethyl acetate or Dichloromethane for extraction

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 3.30 g, 20 mmol) and a mixture of ethanol (60 mL) and water (20 mL).

-

Add iron powder (e.g., 3.35 g, 60 mmol).

-

Heat the mixture to reflux and then add concentrated HCl (2 mL) dropwise.

-

Continue refluxing with vigorous stirring for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Add water (50 mL) to the residue and basify the solution to a pH of ~10 with 2 M NaOH solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to afford 4-propylaniline. Further purification can be achieved by distillation or column chromatography if necessary.

Expected Yield: 85-95%

Protocol 3: Transfer Hydrogenation using Formic Acid

This method avoids the need for high-pressure hydrogen gas, making it a safer alternative.[1]

Materials:

-

This compound

-

Palladium on Carbon (Pd/C, 5 mol%)

-

Formic acid (HCOOH)

-

Methanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate for extraction

Procedure:

-

In a round-bottom flask, suspend this compound (e.g., 1.65 g, 10 mmol) and 10% Pd/C (e.g., 53 mg, 0.05 mmol Pd) in methanol (50 mL).

-

To this stirred suspension, add formic acid (e.g., 1.9 mL, 50 mmol) dropwise at room temperature.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. The evolution of carbon dioxide will be observed.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the catalyst through a pad of Celite® and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize the excess formic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-propylaniline.

Expected Yield: 90-98%

Visualizations

Caption: Chemical transformation from this compound to 4-propylaniline.

Caption: General workflow for the synthesis of 4-propylaniline.

References

1-Nitro-4-propylbenzene: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-propylbenzene is a valuable aromatic building block in organic synthesis, primarily serving as a precursor to 4-propylaniline, a key intermediate in the production of various dyes, pharmaceuticals, and agrochemicals. The presence of the nitro group and the propyl chain on the benzene ring allows for a range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. These transformations primarily involve the reduction of the nitro group and electrophilic substitution on the aromatic ring.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol [1] |

| CAS Number | 10342-59-3[1] |

| Appearance | Clear yellow liquid |

| Boiling Point | 107-107.5 °C |

| Melting Point | -14 °C |

| Refractive Index | 1.5370 |

Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (Predicted) | Aromatic CH: 7.3 - 8.2 ppm, Propyl CH₂ (alpha): ~2.6 ppm, Propyl CH₂ (beta): ~1.6 ppm, Propyl CH₃: ~0.9 ppm[1] |

| ¹³C NMR (Predicted) | Aromatic C-NO₂: ~147 ppm, Aromatic CH: 123-129 ppm, Propyl CH₂ (alpha): ~37 ppm, Propyl CH₂ (beta): ~24 ppm, Propyl CH₃: ~14 ppm[1] |

| IR (cm⁻¹) | Asymmetric NO₂ Stretch: 1550 - 1475 (Strong), Symmetric NO₂ Stretch: 1360 - 1290 (Strong), Aromatic C-H Stretch: 3100 - 3000 (Medium), Alkyl C-H Stretch: 3000 - 2850 (Medium-Strong)[1] |

| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 165.19. Common fragments may involve the loss of the nitro group (NO₂) or parts of the propyl chain.[1] |

Spectroscopic Data for 4-Propylaniline

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic CH: 6.95 (d, J=8.1 Hz, 2H), 6.61 (d, J=8.1 Hz, 2H), NH₂: 3.55 (s, 2H), Propyl CH₂ (alpha): 2.47 (t, J=7.6 Hz, 2H), Propyl CH₂ (beta): 1.63-1.54 (m, 2H), Propyl CH₃: 0.92 (t, J=7.4 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic C-NH₂: 144.3 ppm, Aromatic C-propyl: 132.8 ppm, Aromatic CH: 129.2 ppm, 115.1 ppm, Propyl CH₂ (alpha): 37.4 ppm, Propyl CH₂ (beta): 24.9 ppm, Propyl CH₃: 13.9 ppm |

| IR (cm⁻¹) | N-H Stretch: 3430, 3350, Aromatic C-H Stretch: 3020, Alkyl C-H Stretch: 2955, 2925, 2865, Aromatic C=C Stretch: 1620, 1515 |

| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 135.1. Key fragments: 106 ([M-C₂H₅]⁺) |

Key Applications and Experimental Protocols

The primary application of this compound is its conversion to 4-propylaniline through the reduction of the nitro group. This transformation is a critical step in many synthetic pathways.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group in this compound to yield 4-propylaniline can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

-

Materials: this compound, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas (H₂).

-

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (typically 1-5 mol% of Pd).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-propylaniline.

-

The crude product can be purified by distillation or column chromatography if necessary.

-

-

Expected Yield: High yields, often exceeding 95%, are expected with this method.

Reduction using metals such as iron, tin, or zinc in acidic media is a classical and cost-effective method for converting nitroarenes to anilines.

Experimental Protocol: Reduction using Iron and Ammonium Chloride

-

Materials: this compound, Iron powder, Ammonium chloride (NH₄Cl), Ethanol, Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

-

Add iron powder (typically 3-5 eq) and ammonium chloride (typically 4-5 eq).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-propylaniline.

-

-

Expected Yield: Good to excellent yields are generally obtained.

Experimental Protocol: Reduction using Tin(II) Chloride Dihydrate

-

Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium bicarbonate (NaHCO₃) solution.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (typically 3-4 eq) in ethanol.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate to give 4-propylaniline.

-

-

Expected Yield: This method typically provides good yields of the corresponding aniline.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. Therefore, direct electrophilic substitution on this compound will primarily occur at the positions meta to the nitro group (and ortho to the propyl group). The propyl group is an ortho, para-director, but its directing effect is generally weaker than the deactivating effect of the nitro group.

Logical Workflow for Electrophilic Substitution

Caption: Electrophilic substitution on this compound.

Experimental Workflows

Synthesis of 4-Propylaniline from Propylbenzene

A common synthetic route to 4-propylaniline starts from propylbenzene, involving a nitration step followed by reduction.

Caption: Synthetic pathway from propylbenzene to 4-propylaniline.

General Workflow for Nitro Group Reduction

The general experimental workflow for the reduction of this compound to 4-propylaniline is outlined below.

Caption: General workflow for the reduction of this compound.

Conclusion

This compound is a key intermediate with significant applications in the synthesis of fine chemicals and pharmaceuticals. Its primary utility lies in its efficient conversion to 4-propylaniline, a valuable precursor for more complex molecules. The protocols outlined above provide robust and reproducible methods for this key transformation, utilizing both catalytic hydrogenation and metal-mediated reductions. These methods offer flexibility in terms of reaction conditions and cost-effectiveness, making this compound an important tool for synthetic chemists.

References

Application Notes and Protocols for the Derivatization of 1-Nitro-4-propylbenzene for Biological Activity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-propylbenzene is an aromatic nitro compound that, following chemical modification, holds the potential for the development of novel therapeutic agents. The presence of the nitro group and the propyl-substituted benzene ring provides a versatile scaffold for the synthesis of a diverse range of derivatives.[1] The primary route for derivatization involves the reduction of the nitro group to an amine, yielding 4-propylaniline. This key intermediate can then be further modified to introduce various functionalities, leading to compounds with potential anticancer and antimicrobial activities. These application notes provide a comprehensive overview of the derivatization strategies for this compound and detailed protocols for the synthesis and biological evaluation of its derivatives.

Derivatization Strategies

The derivatization of this compound primarily focuses on the chemical transformation of the nitro group into an amino group, which is a versatile handle for further chemical modifications.

Reduction of the Nitro Group

The reduction of this compound to 4-propylaniline is the crucial initial step. This transformation can be achieved using various reducing agents, with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) being a common and effective method.

Caption: Derivatization workflow of this compound.

Synthesis of Biologically Active Derivatives from 4-Propylaniline

Once 4-propylaniline is obtained, it can be used as a precursor for the synthesis of various classes of compounds with potential biological activities.

-

Schiff Bases: These compounds are formed by the condensation reaction of 4-propylaniline with various aldehydes or ketones. Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

-

Amides: Acylation of 4-propylaniline with different acid chlorides or anhydrides yields N-substituted amide derivatives. Amides are a common functional group in many pharmaceuticals and have been reported to possess diverse biological activities.[2][3][4]

-

Sulfonamides: The reaction of 4-propylaniline with sulfonyl chlorides results in the formation of sulfonamide derivatives. Sulfonamides are a well-established class of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.

Experimental Protocols

Synthesis of 4-Propylaniline from this compound

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture at reflux for 3-4 hours.

-

After cooling to room temperature, slowly add a concentrated solution of sodium hydroxide until the solution is basic (pH > 10) to precipitate the tin salts.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 4-propylaniline.

General Protocol for the Synthesis of Schiff Base Derivatives of 4-Propylaniline

Materials:

-

4-Propylaniline

-

Substituted aldehyde or ketone

-

Ethanol or methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve equimolar amounts of 4-propylaniline and the desired aldehyde or ketone in ethanol or methanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

General Protocol for the Synthesis of Amide Derivatives of 4-Propylaniline

Materials:

-

4-Propylaniline

-

Acid chloride or anhydride

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 4-propylaniline in DCM or THF in a round-bottom flask.

-

Add an equimolar amount of pyridine or triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of the desired acid chloride or anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for the Synthesis of Sulfonamide Derivatives of 4-Propylaniline

Materials:

-

4-Propylaniline

-

Sulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 4-propylaniline in pyridine in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add an equimolar amount of the desired sulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water and extract with DCM.

-

Wash the organic layer with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Biological Activity Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for the MTT assay to determine anticancer activity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| Example 1 | Schiff Base | HeLa | Data not available |

| Example 2 | Amide | MCF-7 | Data not available |

| Example 3 | Sulfonamide | A549 | Data not available |

| Note: Specific IC₅₀ values for derivatives of this compound are not readily available in the reviewed literature. The table serves as a template for data presentation. |

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of each synthesized derivative in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation:

| Compound | Derivative Class | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Example 1 | Schiff Base | Data not available | Data not available | Data not available |

| Example 2 | Amide | Data not available | Data not available | Data not available |

| Example 3 | Sulfonamide | Data not available | Data not available | Data not available |

| Note: Specific MIC values for derivatives of this compound are not readily available in the reviewed literature. The table serves as a template for data presentation. |

Conclusion

The derivatization of this compound, primarily through the reduction to 4-propylaniline and subsequent modifications, presents a promising avenue for the discovery of new bioactive molecules. The synthesis of Schiff bases, amides, and sulfonamides from this scaffold can lead to compounds with potential anticancer and antimicrobial activities. The provided protocols offer a foundational framework for the synthesis and biological evaluation of these derivatives. Further research, including the synthesis of a broader range of derivatives and comprehensive structure-activity relationship (SAR) studies, is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 3. Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Nitro-4-propylbenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the laboratory-scale synthesis of 1-Nitro-4-propylbenzene, a key intermediate in various organic syntheses. Two primary synthetic routes are presented: a direct nitration method and a multi-step approach designed for enhanced isomeric purity. These protocols include comprehensive methodologies, reagent specifications, reaction conditions, and safety precautions. Quantitative data is summarized in tabular format for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research environment.

Introduction

This compound is a nitroaromatic compound with significant applications as a precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of the nitro group provides a versatile functional handle for further chemical transformations, most notably its reduction to form 4-propylaniline. The successful synthesis of this compound with high purity is crucial for downstream applications.

This document outlines two effective methods for its synthesis:

-

Method A: Direct Nitration of Propylbenzene. A straightforward, one-step electrophilic aromatic substitution. While efficient, this method yields a mixture of ortho and para isomers that require subsequent purification.

-

Method B: Multi-Step Synthesis from Benzene. A more controlled, three-step sequence involving Friedel-Crafts acylation, a Clemmensen reduction, and subsequent nitration. This route is often preferred when high para-isomeric purity is essential.[1][2][3]

Physicochemical Properties and Specifications

The target compound, this compound, possesses the following characteristics.

| Property | Value | Reference(s) |